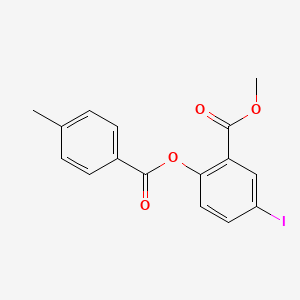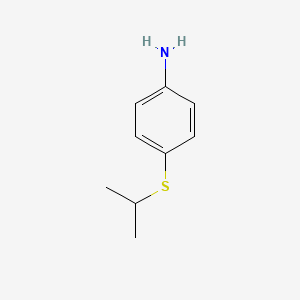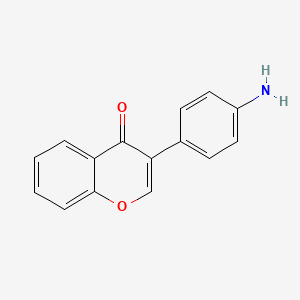
4'-Aminoisoflavone
Vue d'ensemble
Description
4-Aminoisoflavone (4-AI) is a synthetic flavonoid that is widely used in scientific research. It is used to study its biochemical and physiological effects, as well as its potential applications in laboratory experiments. 4-AI is a versatile compound that can be used in a variety of ways, including in the synthesis of other molecules.
Applications De Recherche Scientifique
Molecular Mechanisms in Cancer
4'-Aminoisoflavone, a derivative of Genistein (4′,5,7-trihydroxyisoflavone), has gained scientific attention for its potential benefits in treating grave diseases like cancer. Studies have shown that genistein exhibits properties such as inducing apoptosis, cell cycle arrest, and antiangiogenic, antimetastatic, and anti-inflammatory effects in various cancer models. These insights provide valuable information for the scientific community to explore novel therapeutic strategies in cancer biology (Tuli et al., 2019).
Gene Expression-Targeted Isoflavone Therapy
Genistein has been proposed as a treatment for Sanfilippo disease (mucopolysaccharidosis type III), a severe genetic disorder. A pilot clinical study indicated the effectiveness of genistein in gene expression-targeted isoflavone therapy (GET IT), leading to significant health improvements. This highlights the necessity of carefully selecting isoflavone extracts for effective treatment (Piotrowska et al., 2010).
Pharmacological Effects and Health Benefits
Genistein is noted for its wide range of pharmacological effects, including tyrosine kinase inhibition. Its dietary ingestion has been linked with potential health benefits like chemoprevention of breast and prostate cancers, cardiovascular disease, and post-menopausal ailments. This broad spectrum of benefits offers a comprehensive understanding of genistein's role in human health (Dixon & Ferreira, 2002; 2020).
Anti-Angiogenic Properties
Isoflavones isolated from fermented soyabean (tempeh), including genistein, have demonstrated anti-angiogenic properties. This is crucial for cancer treatment and inflammatory diseases, suggesting the therapeutic potential of these isoflavones in inhibiting angiogenesis (Kiriakidis et al., 2005).
Biotransformation and Pharmaceutical Production
The biotransformation of flavonoid and isoflavonoid compounds, like genistein, is significant in producing active antioxidants for pharmaceutical applications. This research demonstrates the role of biocatalysts in enhancing the health-related quality of these compounds (Roh, 2013).
Propriétés
IUPAC Name |
3-(4-aminophenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)15(13)17/h1-9H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKSZJQBQMVXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Aminoisoflavone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



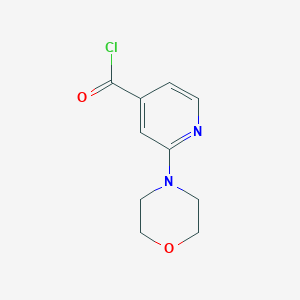
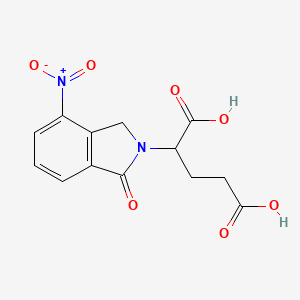
![3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B3121867.png)
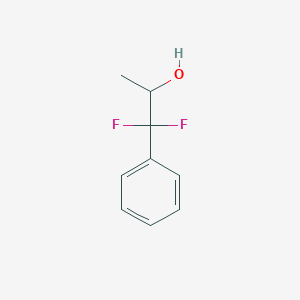
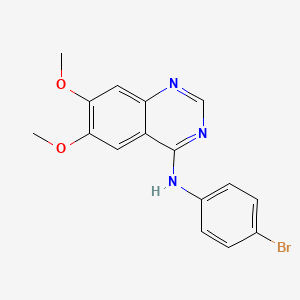
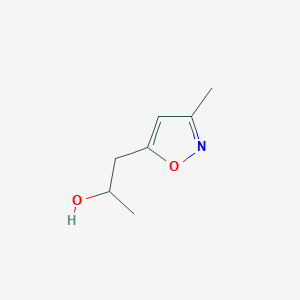
![4-[(4-Hydroxyphenyl)formohydrazido]-4-oxobut-2-enoic acid](/img/structure/B3121885.png)
![2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B3121893.png)
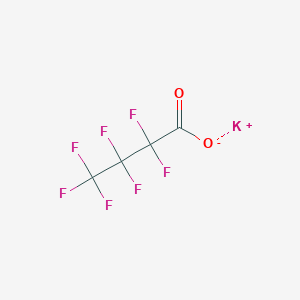
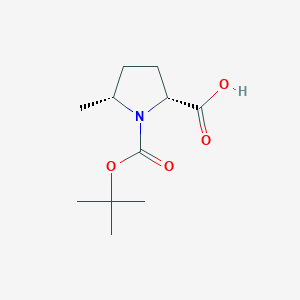
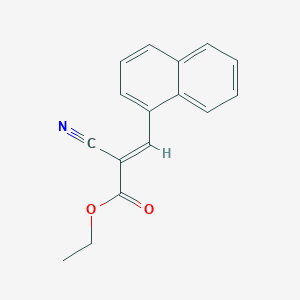
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3121918.png)
